N'-(4-iodobenzylidene)octanohydrazide
Description
N'-(4-Iodobenzylidene)octanohydrazide is a hydrazone derivative characterized by a benzylidene moiety substituted with an iodine atom at the para position and an octanoyl hydrazide chain. Hydrazones are typically synthesized via condensation reactions between hydrazides and carbonyl-containing compounds (e.g., aldehydes or ketones) . The iodine substituent likely enhances molecular polarizability and influences electronic properties, while the octanoyl chain may improve lipid solubility and membrane permeability compared to shorter-chain analogs .
Properties
IUPAC Name |
N-[(E)-(4-iodophenyl)methylideneamino]octanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21IN2O/c1-2-3-4-5-6-7-15(19)18-17-12-13-8-10-14(16)11-9-13/h8-12H,2-7H2,1H3,(H,18,19)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAVYABTXMULHI-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NN=CC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N'-(4-iodobenzylidene)octanohydrazide and related hydrazones, based on evidence from analogous compounds:
Key Structural and Functional Insights:
Substituent Effects: Iodine vs. Octanoyl Chain: The C8 chain differentiates it from shorter-chain analogs (e.g., acetohydrazides), likely improving lipid solubility and pharmacokinetic profiles .
Biological Activity Trends :
- Compounds with electron-withdrawing groups (e.g., nitro, chloro) often exhibit stronger antimicrobial or anticancer activity due to increased electrophilicity .
- Polar substituents (e.g., hydroxyl, methoxy) enhance solubility and metal-binding capacity, as seen in vanadium complexes with insulin-enhancing properties .
Synthetic Flexibility :
- Hydrazones with aromatic ether linkages (e.g., benzyloxy groups) demonstrate modularity in tuning electronic properties for applications in catalysis or materials science .
Uniqueness of this compound
This compound combines a rare iodine substituent with a long aliphatic chain, offering distinct advantages:
- Enhanced Lipophilicity: The octanoyl chain may facilitate penetration through lipid bilayers, making it suitable for targeting intracellular pathogens or enzymes .
- Halogen-Bonding Potential: The iodine atom can participate in halogen bonding, a feature underutilized in drug design but critical in molecular recognition processes .
- Stability : Hydrazones with iodine substituents may exhibit greater thermal and oxidative stability compared to nitro or methoxy analogs .
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